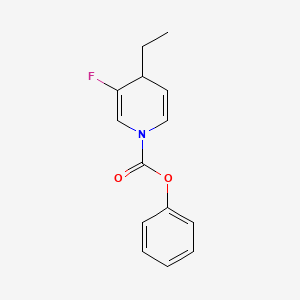
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecyl ring, followed by the introduction of the hydroxy-phenyl and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: The hydroxy-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Phosphinothioic acid, P-phenyl-P-1,4,8,11-tetraazacyclotetradec-1-yl
- Phenylphosphonothioic acid
Uniqueness
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is unique due to its combination of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
917838-68-7 |
|---|---|
Molecular Formula |
C16H29N4OPS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H29N4OPS/c21-22(23,16-6-2-1-3-7-16)20-14-5-10-18-12-11-17-8-4-9-19-13-15-20/h1-3,6-7,17-19H,4-5,8-15H2,(H,21,23) |
InChI Key |
SRZNSNLVLBADQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)P(=S)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
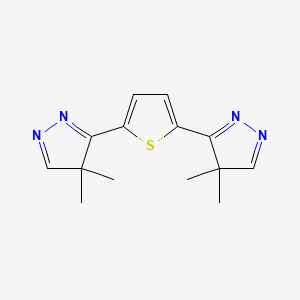
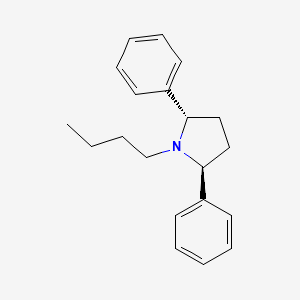
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)

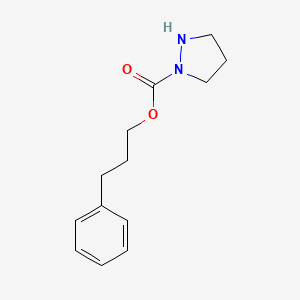
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
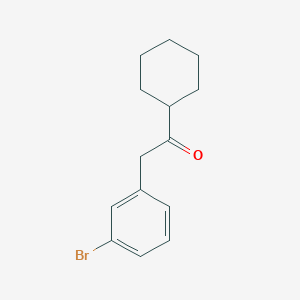
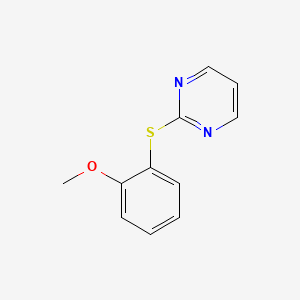
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
